N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide
Overview
Description
N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14092740 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochromism of Ortho-Nitrobenzylpyridines
Ortho-nitrobenzylpyridines exhibit photochromic activity, which is the ability to change color when exposed to light. This property is attributed to the intramolecular transfer of a proton within the molecule, facilitated by the ortho-nitro group. Such compounds are considered for applications in photon-based electronics due to their solid-state photochromic activity, minimal structural changes upon photoreactions, and inherent polystability. This insight could hint at potential research directions for N-butyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide in the development of light-responsive materials or systems (Naumov, 2006).
Neuroprotective Potential of Nitrobenzyl Derivatives
3-N-Butylphthalide (NBP), a compound derived from Apium graveolens Linn., has demonstrated significant neuroprotective effects, beneficial in the treatment of ischemic stroke and neurodegenerative diseases. NBP's mechanisms of action include modulating oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This suggests that nitrobenzyl derivatives, including potentially this compound, could be explored for their neuroprotective properties in various neurological conditions (Abdoulaye & Guo, 2016).
Environmental Presence and Impact
Nitro musk fragrances, including derivatives similar to this compound, have been analyzed for their presence and transformation products in the aquatic environment. These studies emphasize the environmental impact and biodegradation pathways of nitrobenzyl derivatives, highlighting the importance of understanding the ecological implications of such compounds (Rimkus, Gatermann, & Hühnerfuss, 1999).
Properties
IUPAC Name |
N-butyl-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-3-12-21-20(25)17-6-4-5-7-18(17)22-19(24)14-28-13-15-8-10-16(11-9-15)23(26)27/h4-11H,2-3,12-14H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRUHDYOCIJPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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